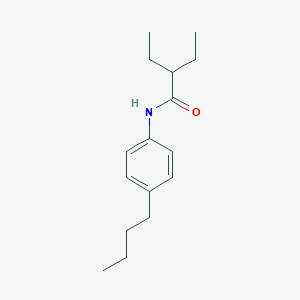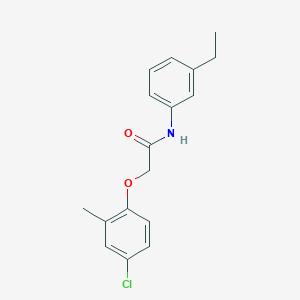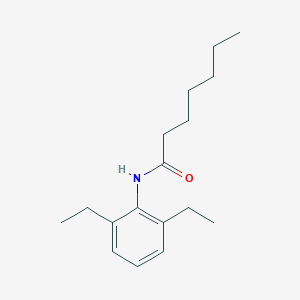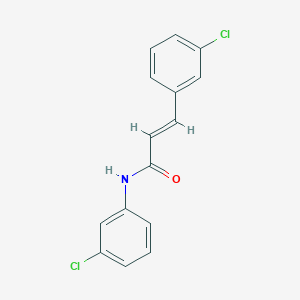![molecular formula C32H34N2O3 B329890 11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B329890.png)
11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties . This particular compound is characterized by its unique structure, which includes a benzyloxyphenyl group and a dimethyl substitution on the benzodiazepine core.
Méthodes De Préparation
The synthesis of 11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common synthetic route starts with the preparation of the benzyloxyphenyl intermediate, which is then subjected to a series of reactions to form the final benzodiazepine structure . The key steps include:
Formation of the benzyloxyphenyl intermediate: This involves the reaction of 4-benzyloxyphenol with appropriate reagents to introduce the benzyloxy group.
Cyclization: The intermediate undergoes cyclization to form the benzodiazepine core.
Substitution reactions: Introduction of the dimethyl and methylpropanoyl groups through substitution reactions.
Industrial production methods often utilize continuous flow chemistry to enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxyphenyl group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anxiolytic and hypnotic properties.
Industry: The compound is used in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
The mechanism of action of 11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and hypnotic effects . The molecular targets and pathways involved include the modulation of chloride ion channels and the regulation of neurotransmitter release.
Comparaison Avec Des Composés Similaires
Compared to other benzodiazepines, 11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, such as the benzyloxyphenyl group and the dimethyl substitution. Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Oxazepam: Commonly prescribed for anxiety and insomnia.
These compounds share the benzodiazepine core but differ in their substituents and pharmacological profiles.
Propriétés
Formule moléculaire |
C32H34N2O3 |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
9,9-dimethyl-5-(2-methylpropanoyl)-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H34N2O3/c1-21(2)31(36)34-27-13-9-8-12-25(27)33-26-18-32(3,4)19-28(35)29(26)30(34)23-14-16-24(17-15-23)37-20-22-10-6-5-7-11-22/h5-17,21,30,33H,18-20H2,1-4H3 |
Clé InChI |
WYEZSJGZOFQIJS-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
SMILES canonique |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B329807.png)
![Methyl 4-ethyl-5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B329808.png)

![2-methyl-3-nitro-N-[(1,3,3-trimethyl-5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}cyclohexyl)methyl]benzamide](/img/structure/B329819.png)







![2-(5-CHLORO-2-THIENYL)-N~4~-(3-{4-[3-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B329829.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B329830.png)

